molecular formula C20H22N4 B2803325 9-[(2-methylpropyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile CAS No. 849030-20-2

9-[(2-methylpropyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile

Cat. No.: B2803325
CAS No.: 849030-20-2
M. Wt: 318.424
InChI Key: RTDHWKJAGOYMIA-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic heterocyclic molecule featuring a fused tetracyclic backbone with two nitrogen atoms at positions 10 and 15. The structure includes a 2-methylpropylamino substituent at position 9 and a carbonitrile group at position 2, contributing to its unique electronic and steric properties. The carbonitrile group likely enhances polarity and reactivity, making it a candidate for further functionalization in medicinal chemistry or materials science.

Properties

IUPAC Name

11-(2-methylpropylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-13(2)12-22-19-15-8-4-3-7-14(15)16(11-21)20-23-17-9-5-6-10-18(17)24(19)20/h5-6,9-10,13,22H,3-4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDHWKJAGOYMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2-methylpropyl)amino]-10,17-diazatetracyclo[8700^{3,8}0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final cyclization step often requires specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

9-[(2-methylpropyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

9-[(2-methylpropyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[(2-methylpropyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs in the evidence include:

Compound Name Molecular Formula Key Substituents/Features Melting Point (°C) Reference
8-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid C₁₆H₁₀O₅ Carboxylic acid, dioxoanthracene backbone Not reported
13-Chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile C₁₃H₇Cl₂N₃ Chloromethyl, chloro, carbonitrile, tricyclic diaza system Not reported
16-Methyl-11-(2-methylphenyl)-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2(7),3,5,13(17),15-pentaene-10-carbonitrile C₂₈H₂₃N₃O₂ Methylphenyl, phenyl, dioxa-diazatetracyclic system Not reported
9-Amino-1,2,3,4-tetrahydroacridine (2a) C₁₃H₁₄N₂ Amino group, tetrahydroacridine backbone 179–181
Tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene-1-carbonitrile C₁₇H₁₃N Carbonitrile, ethanoanthracene-like fused tetracyclic system Not reported

Key Observations

Backbone Complexity: The target compound shares a tetracyclic framework with 16-methyl-11-(2-methylphenyl)-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[...]-10-carbonitrile , but differs in substituents (2-methylpropylamino vs. methylphenyl/phenyl) and heteroatom placement (10,17-diaza vs. 14,15-diaza).

Synthetic Approaches: Similar compounds are synthesized via amine-aldehyde condensations (e.g., Methoxycarbonyl-9-[methyl-(2’S)-[N-phthalimidoamino]propionate]-1,4-dioxo-8-aza-spiro[5.4]-decane ), suggesting the target compound could be prepared using analogous methods with isobutylamine derivatives.

Challenges and Opportunities

  • Data Gaps : Experimental data (e.g., solubility, logP) for the target compound are absent in the evidence, necessitating extrapolation from analogs.
  • Therapeutic Potential: Structurally related diazatricyclic compounds (e.g., 13-chloro-11-(chloromethyl)-...-carbonitrile ) are explored for antimicrobial or kinase inhibitory activity, suggesting similar applications for the target molecule.

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